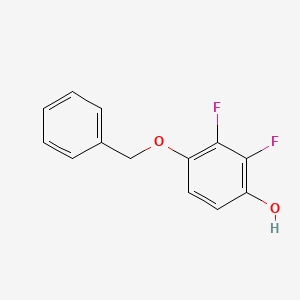4-(Benzyloxy)-2,3-difluorophenol
CAS No.: 271254-90-1
Cat. No.: VC7545705
Molecular Formula: C13H10F2O2
Molecular Weight: 236.218
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 271254-90-1 |
|---|---|
| Molecular Formula | C13H10F2O2 |
| Molecular Weight | 236.218 |
| IUPAC Name | 2,3-difluoro-4-phenylmethoxyphenol |
| Standard InChI | InChI=1S/C13H10F2O2/c14-12-10(16)6-7-11(13(12)15)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 |
| Standard InChI Key | LAHDIBOQQCUSEG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=C(C(=C(C=C2)O)F)F |
Introduction
Chemical Identity and Structural Properties
Table 1: Basic Chemical Data for 4-(Benzyloxy)-2,3-Difluorophenol
| Property | Value |
|---|---|
| CAS Number | 1951445-10-5 |
| Molecular Formula | |
| Molecular Weight | 236.21 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
The benzyloxy group enhances lipophilicity, a critical factor in drug design, while fluorine atoms improve metabolic stability and binding affinity in biological systems . Computational studies on analogous compounds suggest that the difluoro substitution induces a planar conformation, potentially favoring π-π stacking in liquid crystalline phases .
Synthetic Methodologies
Grignard Reagent-Based Approaches
A one-pot synthesis strategy for 4-ethoxy-2,3-difluorophenol, detailed in CN105152878A , provides a template for adapting routes to 4-(benzyloxy)-2,3-difluorophenol. The patented method involves:
-
Grignard Reagent Formation: Reaction of 4-ethoxy-2,3-difluorobromobenzene with magnesium in tetrahydrofuran (THF) under nitrogen, initiated by iodine.
-
Boronation: Treatment of the Grignard reagent with trimethyl borate at low temperatures (-40 to 10°C) to yield a boronic acid intermediate.
-
Oxidation: Hydrogen peroxide-mediated oxidation of the boronic acid to the phenolic product.
-
Purification: Desalting and recrystallization to isolate the pure compound .
Organocatalytic Fluorination
Recent advances in aromatic radiofluorination, as reported by Jakobsson et al. , highlight the use of iodonium ylides for introducing fluorine-18 isotopes. While targeting -labeled compounds, this methodology could be adapted for nucleophilic fluorination in the synthesis of 4-(benzyloxy)-2,3-difluorophenol precursors. Key steps include:
-
Ylide Preparation: Formation of iodonium intermediates from benzyloxy-substituted phenols.
-
Fluorine Displacement: Reaction with fluoride sources (e.g., KF) to install fluorine atoms .
Industrial and Material Science Applications
Liquid Crystal Intermediates
Fluorophenols are critical precursors in liquid crystal display (LCD) manufacturing. The ethoxy analogue, 4-ethoxy-2,3-difluorophenol, is explicitly cited as a liquid crystal intermediate , and the benzyloxy variant may serve similar roles. Its planar structure and polarizable fluorine atoms could align with nematic phase requirements.
Polymer Stabilization
Benzyloxy groups are known radical scavengers, and fluorinated phenols inhibit oxidation in high-performance polymers. Incorporating 4-(benzyloxy)-2,3-difluorophenol into polyesters or polycarbonates might enhance thermal stability and UV resistance.
Future Research Directions
-
Physicochemical Characterization: Determination of melting/boiling points, solubility, and partition coefficients.
-
Biological Screening: Evaluation against drug-resistant pathogens and cancer cell lines.
-
Process Optimization: Development of scalable, one-pot syntheses to reduce waste and cost.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume